4-(Benzyloxy)-3-bromoquinolin-2-ol

purity quality assurance reproducibility

4-(Benzyloxy)-3-bromoquinolin-2-ol (CAS 868145-21-5) is a dual-functionalized quinolinone scaffold featuring an orthogonal C3-Br handle for Suzuki coupling and a C4-OBn protecting group that masks a latent hydroxyl. This substitution pattern enables a two-step, atom-economical library synthesis: cross-couple at C3, then hydrogenolyze and O-functionalize at C4 — eliminating extra protection/deprotection steps required by 4-hydroxy analogs. With a calculated logP of 4.28 (vs. 3.22 for the debenzyloxylated analog), this intermediate enhances predicted CNS permeability, making it ideal for CNS-penetrant NNRTI and neuroactive quinoline programs. Supplied with ≥95% purity to minimize batch variability and catalyst poisoning in high-throughput experimentation (HTE) and microscale screens. Accelerate your medchem campaigns with a pre-qualified, multi-orthogonal building block.

Molecular Formula C16H12BrNO2
Molecular Weight 330.181
CAS No. 868145-21-5
Cat. No. B2399113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-bromoquinolin-2-ol
CAS868145-21-5
Molecular FormulaC16H12BrNO2
Molecular Weight330.181
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=O)NC3=CC=CC=C32)Br
InChIInChI=1S/C16H12BrNO2/c17-14-15(20-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-16(14)19/h1-9H,10H2,(H,18,19)
InChIKeyBOZPFJAKJQPFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-bromoquinolin-2-ol (CAS 868145-21-5) Baseline Overview for Procurement and Research


4-(Benzyloxy)-3-bromoquinolin-2-ol (CAS 868145-21-5) is a dual-functionalized quinolin-2(1H)-one derivative characterized by a benzyloxy protecting group at the C4 position and a bromine atom at the C3 position. This substitution pattern enables orthogonal synthetic transformations: the benzyloxy group serves as a masked hydroxyl, while the bromine provides a handle for palladium-catalyzed cross-coupling reactions [1]. The compound is commercially available as a white to yellow solid with a certified purity of ≥95% from major suppliers, making it suitable for demanding synthetic and biological applications .

Why 4-(Benzyloxy)-3-bromoquinolin-2-ol Cannot Be Substituted with Simpler 3-Bromoquinolin-2(1H)-one Analogs


Simply replacing this compound with 3-bromoquinolin-2(1H)-one eliminates the crucial 4-benzyloxy substituent, which serves a dual role. First, the benzyloxy group acts as a protected hydroxyl that can be selectively deprotected under hydrogenolysis without disturbing the C3-bromine [1]. Second, it significantly increases lipophilicity (calculated logP 4.28 vs. 3.22 for the non-benzyloxylated analog) [2], which improves predicted membrane permeability and may enhance bioavailability [3]. Substituting with 4-hydroxy-3-bromoquinolin-2-ol forfeits both the protecting group advantage and the lipophilicity gain, compelling additional synthetic steps and potentially compromising pharmacokinetic properties.

4-(Benzyloxy)-3-bromoquinolin-2-ol Quantitative Differentiation Evidence


Commercial Purity Advantage: 95% Assured Purity vs. Typical Custom-Synthesized Quinoline Derivatives

Sigma-Aldrich supplies 4-(benzyloxy)-3-bromoquinolin-2-ol with a minimum purity of 95% as determined by HPLC, supported by a certificate of analysis . In contrast, many custom-synthesized quinolin-2-one analogs are reported at 90–95% purity and often require additional purification before use in sensitive catalytic or biological applications . This assured purity threshold reduces the risk of catalyst poisoning in cross-coupling reactions and minimizes false-negative results in biological screening.

purity quality assurance reproducibility

Lipophilicity Differentiation: Calculated LogP 4.28 vs. 3.22 for 3-Bromoquinolin-2-ol

The calculated octanol–water partition coefficient (logP) for 4-(benzyloxy)-3-bromoquinolin-2-ol is 4.28 , substantially higher than the value of 3.22 for the non-benzyloxylated control 3-bromoquinolin-2-ol [1]. The ΔlogP of +1.06 corresponds to a >10-fold increase in predicted lipophilicity, which is associated with improved passive membrane permeability according to Lipinski's rule-of-five framework [2]. This property is critical for CNS-targeted programs where logP values between 2 and 5 are desirable for blood–brain barrier penetration.

lipophilicity membrane permeability ADME prediction

Orthogonal Synthetic Handles: Sequential Derivatization Not Possible with Mono-Functional Analogs

The compound possesses two orthogonal reactive centers: the C3 bromine for palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig cross-coupling [1], and the C4 benzyloxy group, which can be selectively deprotected under hydrogenolysis (H₂, Pd/C) without affecting the C3 substituent [2]. This enables a two-step sequential diversification: (i) cross-coupling at C3 to introduce aryl/heteroaryl groups, followed by (ii) hydrogenolytic debenzylation to unmask the C4 hydroxyl for further functionalization. In comparison, 3-bromoquinolin-2-ol lacks the protected C4 hydroxyl and would require protection–deprotection sequences to achieve analogous sequential derivatization, adding at least one extra synthetic step [3].

orthogonal protecting groups cross-coupling library synthesis

Recommended Application Scenarios for 4-(Benzyloxy)-3-bromoquinolin-2-ol Based on Evidence


Focused Library Synthesis for Quinoline-Based Kinase or GPCR Inhibitor Programs

The orthogonal C3-Br and C4-OBn handles permit a two-step library synthesis: (i) Suzuki coupling at C3 to introduce diverse aryl/heteroaryl pharmacophores, followed by (ii) hydrogenolytic debenzylation and subsequent O-alkylation/acylation at C4 . This route is more atom- and step-economical than starting from 4-hydroxy-3-bromoquinolin-2-ol, which would require protection of the C4 hydroxy group prior to cross-coupling [1].

CNS Drug Discovery Efforts Requiring Enhanced Blood–Brain Barrier Penetration

With a calculated logP of 4.28, significantly higher than the 3.22 of the non-benzyloxylated analog, this scaffold is well-suited for CNS programs where logP values of 2–5 are correlated with favorable brain penetration . The compound can serve as a core intermediate for designing CNS-penetrant non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other neuroactive quinoline derivatives.

High-Throughput Reaction Screening Requiring High-Purity, Reproducible Starting Material

The guaranteed ≥95% purity from Sigma-Aldrich minimizes batch-to-batch variability, a critical requirement for high-throughput experimentation (HTE) and microscale cross-coupling screens . Using pre-qualified material avoids time-consuming pre-screening purification and reduces false negatives due to catalyst poisoning by heteroatom impurities.

Quote Request

Request a Quote for 4-(Benzyloxy)-3-bromoquinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.